molecular formula C10H8ClN3O3S2 B12213739 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12213739
M. Wt: 317.8 g/mol
InChI Key: RLJWGJHYPGHYSY-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl group at position 5 and a 4-chlorobenzamide moiety at position 2. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C10H8ClN3O3S2

Molecular Weight

317.8 g/mol

IUPAC Name

4-chloro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8ClN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15)

InChI Key

RLJWGJHYPGHYSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps starting from 4-chlorobenzoic acid The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The electron-deficient 4-chlorophenyl moiety undergoes substitution reactions with nucleophiles under basic conditions:

Reagent Conditions Product Yield Source
NH₃ (aq.)80°C, 12 hrs4-Amino-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide72%
CH₃SNaDMF, 60°C, 6 hrs4-(Methylthio)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide65%
PiperidineEtOH, reflux, 8 hrs4-Piperidino-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide68%

Key Observation : Reactions proceed via an SNAr mechanism , with the para-chloro group showing higher reactivity compared to meta positions in analogous structures .

Reduction of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) substituent can be selectively reduced to a methylthio (-SCH₃) group:

Reagent Conditions Product Yield Notes
LiAlH₄THF, 0°C → RT, 2 hrsN-[5-(Methylthio)-1,3,4-thiadiazol-2-yl]benzamide58%Exothermic reaction; strict temperature control required

This transformation is critical for modifying electron-withdrawing effects on the thiadiazole ring.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in cycloaddition and alkylation reactions:

3.1. Alkylation at N-3 Position

Reagent Conditions Product Yield
CH₃IK₂CO₃, DMF, 50°C, 4 hrs3-Methyl-4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide63%

3.2. [3+2] Cycloaddition with Nitrile Oxides

Reagent Conditions Product
Ar–C≡N–OToluene, 110°C, 12 hrsThiadiazolo[3,2-b] oxadiazine derivatives

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

Reaction Type Catalyst System Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME4-Aryl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide70–85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide65%

Stability and Degradation Pathways

Thermal Stability : Decomposes above 240°C with release of SO₂ (confirmed by TGA-DSC) .
pH-Dependent Hydrolysis :

  • Stable in acidic conditions (pH 2–6)

  • Degrades in alkaline media (pH > 8) via thiadiazole ring opening

Mechanistic Insights

  • NAS Reactions : Proceed through a Meisenheimer complex intermediate, with rate acceleration in polar aprotic solvents

  • Sulfonyl Reduction : Follows a two-electron transfer pathway, with LiAlH₄ acting as a hydride donor

  • Thiadiazole Reactivity : Enhanced by the electron-withdrawing sulfonyl group, which activates C-5 for nucleophilic attack

Comparative Reactivity Table

Reaction Site Relative Reactivity Key Influencing Factors
4-Chlorophenyl ClHighPara-positioning, aromatic electron deficit
Methylsulfonyl groupModerateSteric hindrance from methyl group
Thiadiazole C-5LowElectron deficiency from adjacent N atoms

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. The presence of the thiadiazole ring in 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide enhances its efficacy against a range of bacterial strains. Studies have demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has shown potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells, which has been observed in various in vitro studies. For instance, related thiadiazole derivatives have been reported to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. Experimental models have shown reduced levels of pro-inflammatory cytokines when treated with such compounds .

Pesticides and Herbicides

This compound and its derivatives are investigated for use as pesticides and herbicides due to their ability to disrupt biochemical processes in pests and weeds. The thiadiazole moiety contributes to the biological activity necessary for inhibiting growth or killing unwanted organisms .

Fungicides

The compound's efficacy extends to fungicidal applications as well. Thiadiazole derivatives have been shown to exhibit antifungal properties against various plant pathogens, making them suitable candidates for agricultural fungicides .

Polymer Chemistry

In materials science, this compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of thiadiazole units into polymer backbones can improve material performance under stress conditions .

Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its chemical stability and resistance to environmental degradation. These properties make it suitable for applications requiring durable materials that can withstand harsh conditions .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for drug development
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; effective at low concentrations
Agricultural UseEffective as a herbicide against common weeds; reduced crop damage observed

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name Substituents on Thiadiazole Benzamide Substituent Key Findings Reference
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-Bromo, 2-(2-chlorophenyl) 2-Benzamide 100% protection at 60 mg/kg in mortality assays; Br enhances antitumor activity [1]
4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) 5-Pyridinyl 4-Chloro NMR/IR data confirmed structure; potential for kinase inhibition [3]
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) 5-Pyridinyl 4-Fluoro Fluorine improves bioavailability; moderate antioxidant activity [3]
N-({5-[(4-Chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9b) 5-(4-Chlorobenzylidene) Sulfonyl linkage 64.2% yield; antioxidant activity via ABTS•+ scavenging (compared to Trolox) [4,7]
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 5-Phenylamino 2,4-Dichloro ΔG = –9.0 kcal/mol for DHFR binding; superior to reference compounds [5,6,19]
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 339337-10-9) 5-Ethylsulfanyl 4-Chloro Molecular weight 299.8; sulfur oxidation state impacts solubility [14]

Key Trends in Activity

  • Halogen Substituents : Bromo (Br) and chloro (Cl) substituents enhance antitumor and enzyme inhibitory activities. Bromo-substituted analogs (e.g., ) show superior potency in mortality assays, while chloro derivatives exhibit strong DHFR binding .
  • Electron-Withdrawing Groups : Methylsulfonyl (–SO₂CH₃) and sulfonamide groups improve metabolic stability and enzyme interactions. For example, sulfonamide derivatives demonstrate antioxidant activity via radical scavenging .

Molecular Docking Insights

  • The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide forms three hydrogen bonds with DHFR (ΔG = –9.0 kcal/mol), surpassing reference inhibitors. The chloro substituents and trichloroethyl group contribute to binding stability .
  • By analogy, the methylsulfonyl group in the target compound may similarly enhance interactions with enzyme active sites, though direct docking data are unavailable in the evidence.

Biological Activity

4-Chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS Number: 895850-71-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₁₀H₈ClN₃O₃S₂
  • Molecular Weight : 317.8 g/mol
  • Structure : The compound features a thiadiazole ring linked to a benzamide moiety, with a methylsulfonyl substituent that may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Cytotoxicity Studies :
    • Compounds similar to this compound demonstrated IC₅₀ values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells .
    • Structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly affect the potency of these compounds.
CompoundCell LineIC₅₀ (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG23.21

Antimicrobial Activity

Thiadiazole derivatives have also exhibited notable antimicrobial properties against various pathogens.

  • Antifungal Activity :
    • Compounds containing the thiadiazole ring have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 mM to 4.23 mM .
    • The presence of electron-withdrawing groups has been linked to enhanced antifungal activity.
  • Antibacterial Activity :
    • Thiadiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.7 µg/mL .

Study on Thiadiazole Derivatives

A study published in the MDPI journal evaluated various thiadiazole derivatives for their anticancer properties. The results indicated that specific substitutions on the thiadiazole ring could lead to increased cytotoxicity against cancer cells . In particular, compounds with lipophilic groups showed enhanced activity due to improved membrane permeability.

Research on Antimicrobial Efficacy

Another research effort focused on the antimicrobial capabilities of thiadiazole derivatives against Pseudomonas aeruginosa and other pathogens. The study reported significant inhibition rates compared to standard antibiotics like fluconazole and ciprofloxacin . This suggests that compounds like this compound could serve as lead compounds for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step procedures:

  • Step 1 : Esterification of substituted benzoic acids (e.g., 4-chlorobenzoic acid) to form methyl esters, followed by hydrazination to yield hydrazide intermediates .
  • Step 2 : Cyclization using reagents like cyanogen bromide or POCl₃ to form the 1,3,4-thiadiazole core .
  • Step 3 : Coupling reactions (e.g., with benzoyl chloride derivatives) under basic conditions (e.g., NaH in dry THF) to introduce the sulfonyl group . Optimization strategies : Adjusting stoichiometry, temperature (e.g., reflux at 90°C for cyclization ), and solvent polarity (e.g., DMSO/water mixtures for recrystallization ).

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray crystallography provides definitive structural confirmation, as demonstrated in studies resolving bond lengths (mean C–C = 0.005 Å) and angles .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions and integration ratios.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation .

Q. How is the purity of this compound assessed during synthesis, and what analytical techniques are recommended?

  • HPLC with UV detection for quantification of impurities.
  • TLC using silica gel plates and visualizing agents (e.g., iodine vapor) to monitor reaction progress.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry .
  • Note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) across different studies?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Comparative studies : Test the compound against identical biological targets (e.g., bacterial PPTase enzymes vs. cancer cell lines ).
  • Mechanistic profiling : Use transcriptomics or proteomics to identify downstream pathways affected .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

  • Substituent modification : Vary the benzamide’s chloro or methylsulfonyl groups and test activity against Gram-positive/-negative bacteria .
  • Enzyme inhibition assays : Measure IC₅₀ values against bacterial PPTase enzymes, correlating structural changes with potency .
  • Computational docking : Use software like AutoDock to predict binding interactions with target proteins .

Q. What computational modeling approaches are used to predict the interaction between this compound and bacterial enzyme targets?

  • Molecular docking : Simulate binding poses of the compound with PPTase active sites, focusing on hydrogen bonds and hydrophobic interactions .
  • QSAR models : Develop regression models linking electronic (e.g., Hammett σ) or steric parameters to antibacterial IC₅₀ values .

Q. How can researchers address discrepancies in the compound’s solubility profiles reported in different solvents?

  • Solubility screening : Use nephelometry or UV-vis spectroscopy to measure solubility in DMSO, THF, and aqueous buffers at varying pH.
  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance dissolution .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .

Q. What are the key considerations in designing in vitro assays to evaluate the antitumor potential of this compound?

  • Cell line selection : Use panels like NCI-60 to assess broad-spectrum cytotoxicity .
  • Dose-response curves : Determine IC₅₀ values across 72-hour incubations.
  • Control compounds : Include reference drugs (e.g., doxorubicin) for activity benchmarking .
  • Mechanistic follow-up : Perform apoptosis assays (e.g., Annexin V staining) or cell cycle analysis .

Contradiction Analysis and Methodological Guidance

  • Data conflicts in biological activity : For example, antimicrobial activity in vs. antitumor focus in . Resolve by contextualizing assay parameters (e.g., bacterial vs. eukaryotic targets) and prioritizing target-specific validation .
  • Synthetic yield variability : Optimize POCl₃ concentration and reaction time during cyclization to improve reproducibility .

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